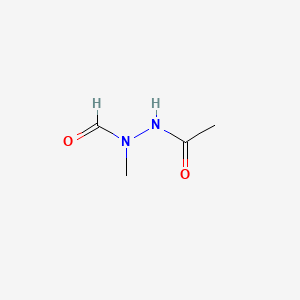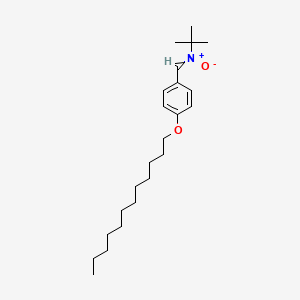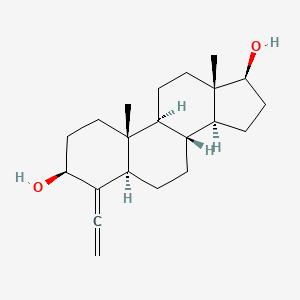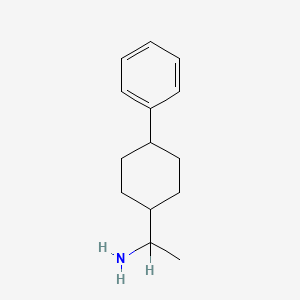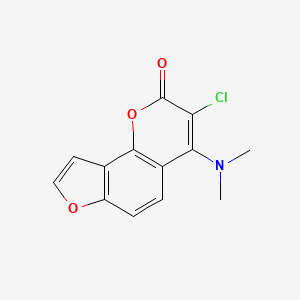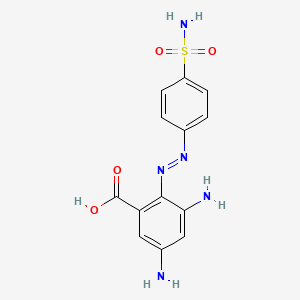
Sulfachrysoidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfachrysoidine is a lipid-soluble azo dye and sulfonamide antibacterial agent.
Sulfachrysoidine is a member of azobenzenes.
Wissenschaftliche Forschungsanwendungen
Application in Understanding Drug Resistance Mechanisms
- Dihydropteroate Synthase Polymorphisms: Sulfachrysoidine, as part of the sulfonamide family, is important in understanding drug resistance. Research on the sulfa target enzyme, dihydropteroate synthase (DHPS), has revealed variations in sequence among different organisms, contributing to our understanding of sulfa drug resistance in organisms like Pneumocystis carinii (Lane et al., 1997).
Role in Antibiotic and Antimicrobial Development
- Sulfonamide Inhibitors: Sulfonamides, including sulfachrysoidine, have played a critical role in developing various antibiotics and antimicrobials. They serve as inhibitors for enzymes like tyrosine kinase and HIV protease-1, offering insights into the treatment of diseases like HIV and cancer (Gulcin & Taslimi, 2018).
- Innovation in Dermatology: Sulfachrysoidine's derivatives have been used in dermatology, particularly for their antibacterial properties, marking a significant breakthrough in selective antimicrobial therapy (Fuchs & Elsner, 2003).
Exploration in Cancer Treatment
- Sulphonamide Derivatives in Cancer Therapy: Novel sulphonamide derivatives, based on the primary structure of sulfachrysoidine, show substantial anti-tumor activity. These derivatives have various mechanisms, such as disrupting microtubule assembly and inhibiting angiogenesis, underscoring their potential in cancer treatment (Owa & Nagasu, 2000).
Investigating Enzyme Inhibition for Therapeutic Use
- Sulfamides as Enzyme Inhibitors: Sulfamides, closely related to sulfachrysoidine, have been used to design inhibitors for various enzymes, indicating their therapeutic potential across a range of conditions (Winum et al., 2006).
Environmental Impact Studies
- Toxicity and Environmental Impact: Studies on the toxicity of sulfonamide antibiotics, including those similar to sulfachrysoidine, have been crucial in evaluating their impact on aquatic organisms and ecosystems (Huang et al., 2014).
Biodegradation Research
- Biodegradation of Sulfonamides: Research into the biodegradation of sulfonamides in sludge shows how bacterial communities can break down these compounds, demonstrating potential environmental and wastewater treatment applications (Yang et al., 2016).
Drug Development and Analysis
- Method Development for Drug Analysis: Advanced methods for determining levels of sulfonamides, a category including sulfachrysoidine, demonstrate the ongoing need for accurate drug analysis in various applications, such as in veterinary practices (Handayani et al., 2022).
Eigenschaften
CAS-Nummer |
485-41-6 |
|---|---|
Produktname |
Sulfachrysoidine |
Molekularformel |
C13H13N5O4S |
Molekulargewicht |
335.34 g/mol |
IUPAC-Name |
3,5-diamino-2-[(4-sulfamoylphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H13N5O4S/c14-7-5-10(13(19)20)12(11(15)6-7)18-17-8-1-3-9(4-2-8)23(16,21)22/h1-6H,14-15H2,(H,19,20)(H2,16,21,22) |
InChI-Schlüssel |
ZELCNSAUMHNSSU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2N)N)C(=O)O)S(=O)(=O)N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2N)N)C(=O)O)S(=O)(=O)N |
Andere CAS-Nummern |
485-41-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



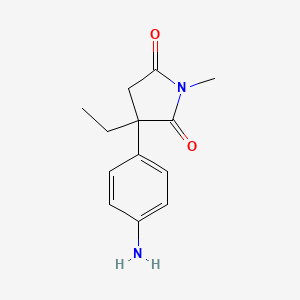
![1,4,5,6,7,8-Hexahydro-3h-[1,2]oxazolo[4,3-c]azepin-3-one](/img/structure/B1211652.png)
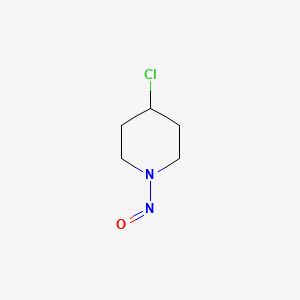
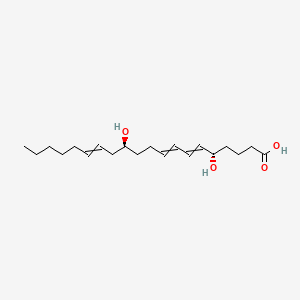

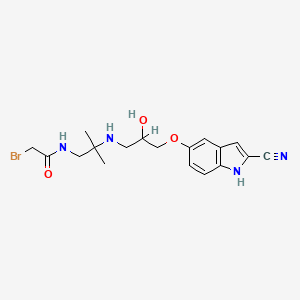
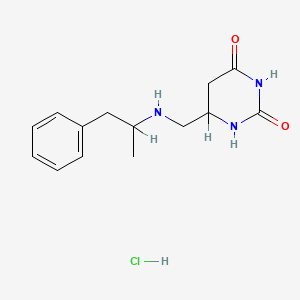
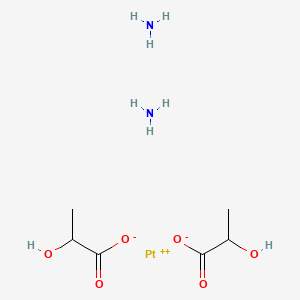
![3-(2-PYRIDYL)-5,6-bis-[2-(5-FURYL-SULFONIC ACID)]-1,2,4-TRIAZINE](/img/structure/B1211663.png)
